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Compound of Interest

Compound Name: 1-Ethynyl-2-fluorobenzene

CAS No.: 766-49-4

Cat. No.: B1630581

Get Quote

Precision Engineering of Fluorinated Scaffolds in Drug Discovery

Executive Summary
1-Ethynyl-2-fluorobenzene (CAS: 766-49-4), also known as 2-fluorophenylacetylene, is a

critical fluorinated building block in modern medicinal chemistry and materials science.[1][2][3]

Its strategic value lies in the ortho-fluorine substitution, which exerts unique electronic and

steric influences on the terminal alkyne. This guide provides a comprehensive technical

analysis of its physicochemical properties, synthetic protocols, and applications in "Click

Chemistry" (CuAAC) and Sonogashira cross-coupling, designed for researchers requiring high-

purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile
Precise stoichiometry is the bedrock of reproducible synthesis. The following data aggregates

experimental and computed values to ensure accurate molarity calculations.

Table 1: Core Physical Data
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Property Value Unit Notes

Molecular Weight 120.12 g/mol
Standard Atomic

Weights

Monoisotopic Mass 120.0375 Da
For High-Res MS

(HRMS)

Molecular Formula - -

CAS Number 766-49-4 - -

Boiling Point 40 - 42 °C
@ 12 mmHg

(Reduced Pressure)

Boiling Point (Atm) ~150 °C
Predicted @ 760

mmHg

Density 1.06 g/mL @ 25 °C

Refractive Index 1.526 - -

Appearance
Colorless to light

brown
- Liquid

Critical Handling Note: While the atmospheric boiling point is ~150°C, the compound is volatile.

Evaporation during concentration steps (rotary evaporation) must be monitored carefully. Do not

exceed 30°C bath temperature under high vacuum (<10 mbar).

The Fluorine Effect in Medicinal Chemistry
Why select the ortho-fluoro isomer over the meta or para analogues? The decision is rarely

arbitrary; it is driven by bioisosteric and conformational control.
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Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome

P450 oxidation. Placing fluorine at the ortho position blocks labile metabolic sites on the

phenyl ring, extending the half-life (

) of the final drug candidate.

Conformational Locking: The fluorine atom acts as a weak hydrogen bond acceptor. In biaryl

systems derived from this alkyne, the ortho-fluorine can induce a specific twist angle via

electrostatic repulsion with lone pairs or attraction to amide hydrogens, locking the molecule

into a bioactive conformation.

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the terminal alkyne

proton (~24-25), making it slightly more acidic and reactive in metallation steps compared to

non-fluorinated phenylacetylene.

Synthetic Protocol: Sonogashira Coupling &
Deprotection
The industrial standard for accessing 1-ethynyl-2-fluorobenzene is the Sonogashira Cross-

Coupling of 1-fluoro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by

desilylation.

Workflow Visualization
The following diagram outlines the catalytic cycle and process flow.
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Reagents

1-Fluoro-2-iodobenzene

Pd(PPh3)2Cl2 (2 mol%)
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Figure 1: Step-wise synthesis flow from aryl halide to terminal alkyne.

Detailed Methodology
This protocol is designed to be self-validating: the color changes and TLC spots serve as

checkpoints.

Step 1: Coupling (Formation of TMS-intermediate)
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cycle

argon/vacuum 3 times to remove oxygen (Critical:

promotes homocoupling of the alkyne to form diynes).

Charge: Add 1-fluoro-2-iodobenzene (1.0 equiv), Pd(PPh

)

Cl

(0.02 equiv), and CuI (0.01 equiv).

Solvent: Add anhydrous Triethylamine (TEA) (or a 1:1 THF/TEA mix). Degas the solvent prior

to addition.
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Initiation: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.

Observation: The solution will darken (yellow

brown/black) as the Pd(0) species generates and the cycle begins. Salts (

) will precipitate.

Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 4-6 hours.

Validation: Check TLC (Hexane). The starting iodide spot should disappear.

Step 2: Desilylation (Deprotection)
Workup Step 1: Filter the reaction mixture through a Celite pad to remove Pd/Cu residues.

Concentrate the filtrate.

Reaction: Redissolve the crude oil in Methanol (MeOH). Add Potassium Carbonate (

) (1.5 equiv). Stir at room temperature for 1 hour.

Mechanism:[4][5] Methoxide attacks the silicon atom, releasing the terminal alkyne.

Purification: Dilute with water, extract with Pentane or Diethyl Ether (avoid DCM if possible to

prevent halogen exchange traces, though rare). Wash with brine. Dry over

.

Isolation: Carefully concentrate under reduced pressure (keep bath <30°C). Purify via short-

path silica column chromatography (100% Pentane).

Applications: "Click" Chemistry & Beyond
The terminal alkyne group allows this molecule to serve as a "warhead" for probing biological

systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Engineering for Triazole Synthesis
When reacting 1-ethynyl-2-fluorobenzene with an azide-tagged biomolecule:
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Catalyst:

+ Sodium Ascorbate (generates Cu(I) in situ).

Solvent: t-BuOH /

(1:1).

Benefit: The ortho-fluorine atom remains chemically inert during the "Click" reaction but

influences the lipophilicity of the resulting triazole product.

1-Ethynyl-2-fluorobenzene

Cu(I) Catalyst
(Ascorbate/CuSO4)

R-N3
(Azide Scaffold)

1,4-Disubstituted
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Figure 2: CuAAC pathway yielding the 1,4-disubstituted triazole regioisomer.

Safety & Handling (SDS Summary)
Flammability: Flash point is low (<37°C). Ground all equipment to prevent static discharge.[6]

Storage: Store at 2-8°C. Stabilize with trace BHT if storing for >6 months to prevent

polymerization.

Health: Irritating to eyes, respiratory system, and skin.[2] Use Fume Hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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